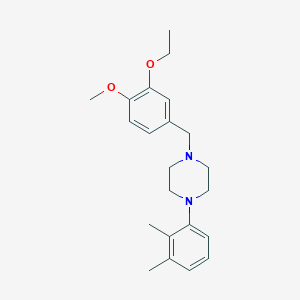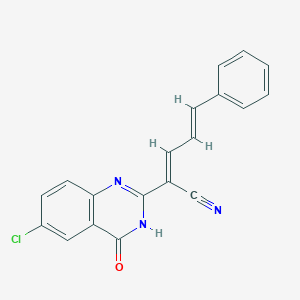
1-(2,3-dimethylphenyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethylphenyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine, also known as DMPEP, is a synthetic compound that belongs to the class of piperazine derivatives. DMPEP has gained significant attention in the scientific research community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
The exact mechanism of action of 1-(2,3-dimethylphenyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine is not yet fully understood. However, it is believed to act as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and behavior. This compound also exhibits affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. It also increases the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. These biochemical and physiological effects of this compound are believed to contribute to its therapeutic potential in the treatment of neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(2,3-dimethylphenyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine is its high selectivity and affinity for specific receptors, which makes it a valuable tool for studying the role of these receptors in neurological and psychiatric disorders. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 1-(2,3-dimethylphenyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine. One area of interest is the development of more potent and selective analogs of this compound that can be used for the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of this compound on brain function and behavior. Finally, the potential use of this compound in combination with other drugs for the treatment of various disorders is also an area of interest for future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. This compound exhibits anxiolytic, antidepressant, and antipsychotic properties, making it a promising candidate for the treatment of anxiety, depression, and schizophrenia. Further research is needed to fully understand the mechanism of action and long-term effects of this compound, as well as its potential use in combination with other drugs for the treatment of various disorders.
Méthodes De Synthèse
1-(2,3-dimethylphenyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine is a synthetic compound that can be prepared using various methods. One of the most commonly used methods involves the reaction of 2,3-dimethylphenylamine with 3-ethoxy-4-methoxybenzaldehyde in the presence of piperazine and a suitable solvent. The reaction mixture is then refluxed for several hours, followed by purification to obtain this compound in its pure form.
Applications De Recherche Scientifique
1-(2,3-dimethylphenyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Several studies have shown that this compound exhibits anxiolytic, antidepressant, and antipsychotic properties, making it a promising candidate for the treatment of anxiety, depression, and schizophrenia.
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-5-26-22-15-19(9-10-21(22)25-4)16-23-11-13-24(14-12-23)20-8-6-7-17(2)18(20)3/h6-10,15H,5,11-14,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATOVDIIAKHNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC(=C3C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6005463.png)
![6-{[(4-methylphenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone](/img/structure/B6005482.png)
![3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6005487.png)
![3-(1,3-benzodioxol-5-yl)-5-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6005493.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B6005497.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B6005505.png)
![2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6005514.png)
![2-(cyclohexylmethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine](/img/structure/B6005521.png)

![N,1-diethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-piperidinecarboxamide](/img/structure/B6005545.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6005551.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-(3-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005556.png)
![2-[1-(2-fluorobenzyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6005564.png)